Cas no 613-62-7 (Benzyl 2-naphthyl ether)

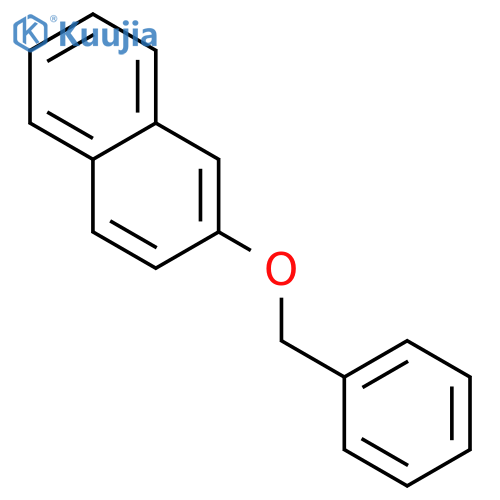

Benzyl 2-naphthyl ether structure

商品名:Benzyl 2-naphthyl ether

Benzyl 2-naphthyl ether 化学的及び物理的性質

名前と識別子

-

- 2-(Benzyloxy)naphthalene

- NBE

- BON

- BETA-NAPHTHYLBENZYLETHER (BON)

- 2-(phenylmethoxy)naphthalene

- NIPAFAX BNE SENSLON-50

- Benzyl 2-naphthyl ether

- 2-Benzyloxynaphthalene

- 2-phenylmethoxynaphthalene

- 2-(Phenylmethoxy)-naphthalene

- Naphthalene, 2-(phenylmethoxy)-

- 2-Benzyloxy-naphthalene

- 2-Phenylmethoxy naphthalenen

- b-naphthylbenzyl ether

- ss-Naphtholbenzylaether

- benzyl-2-naphthylether

- beta-naphthyl benzyl ether

- KSC493E6R

- WLTCCDHHWYAMCG-UHFFFAOYS

- Benzyl naphthalen-2-yl ether

- SCHEMBL51460

- EC 405-490-3

- AE-641/04259009

- MFCD00089092

- SY057082

- B1619

- AKOS003617550

- AC-24471

- TT5AWE5U2C

- AC8099

- FT-0608902

- BDBM50323699

- PD180029

- DTXSID80210201

- NS00007114

- AI3-00945

- AS-58212

- A833185

- benzyl beta-naphthyl ether

- WLTCCDHHWYAMCG-UHFFFAOYSA-N

- CHEMBL146439

- Q-200695

- 613-62-7

- methylphenol

- DB-053854

- Benzyl2-naphthylether

- 612-134-2

- 405-490-3

- DTXCID40132692

-

- MDL: MFCD00089092

- インチ: 1S/C17H14O/c1-2-6-14(7-3-1)13-18-17-11-10-15-8-4-5-9-16(15)12-17/h1-12H,13H2

- InChIKey: WLTCCDHHWYAMCG-UHFFFAOYSA-N

- ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C2=C([H])C([H])=C([H])C([H])=C2C=1[H]

- BRN: 2049922

計算された属性

- せいみつぶんしりょう: 234.104465g/mol

- ひょうめんでんか: 0

- XLogP3: 5

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 3

- どういたいしつりょう: 234.104465g/mol

- 単一同位体質量: 234.104465g/mol

- 水素結合トポロジー分子極性表面積: 9.2Ų

- 重原子数: 18

- 複雑さ: 244

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: Powder

- 密度みつど: 1.125

- ゆうかいてん: 101.0 to 104.0 deg-C

- ふってん: 388.1 ℃ at 760 mmHg

- フラッシュポイント: 388.1 oC at 760 mmHg

- 屈折率: 1.642

- PSA: 9.23000

- LogP: 4.41880

Benzyl 2-naphthyl ether セキュリティ情報

- 危害声明: H413

- 警告文: P273-P501

- 危険カテゴリコード: R 53:水生環境に長期的に有害な影響を与える。

- セキュリティの説明: S61

- セキュリティ用語:S61

- リスク用語:R53

Benzyl 2-naphthyl ether 税関データ

- 税関コード:2909309090

- 税関データ:

中国税関コード:

2909309090概要:

2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

Benzyl 2-naphthyl ether 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR916445-100g |

Benzyl 2-naphthyl ether |

613-62-7 | 95% | 100g |

£45.00 | 2025-02-20 | |

| Ambeed | A447427-100g |

Benzyl 2-Naphthyl Ether |

613-62-7 | 98% | 100g |

$16.0 | 2025-02-26 | |

| BAI LING WEI Technology Co., Ltd. | 110578-25G |

Benzyl 2-naphthyl ether, 98% |

613-62-7 | 98% | 25G |

¥ 31 | 2022-04-26 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B152981-25g |

Benzyl 2-naphthyl ether |

613-62-7 | >98.0% | 25g |

¥39.90 | 2023-09-04 | |

| TRC | B225008-250mg |

Benzyl 2-Naphthyl Ether |

613-62-7 | 250mg |

$ 50.00 | 2022-06-07 | ||

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B1619-25G |

Benzyl 2-Naphthyl Ether |

613-62-7 | >98.0%(GC) | 25g |

¥120.00 | 2024-04-15 | |

| Ambeed | A447427-1kg |

Benzyl 2-Naphthyl Ether |

613-62-7 | 98% | 1kg |

$100.0 | 2025-02-26 | |

| BAI LING WEI Technology Co., Ltd. | A01110578-25g |

Benzyl 2-naphthyl ether |

613-62-7 | 98% | 25g |

¥31 | 2023-11-24 | |

| 1PlusChem | 1P003BJC-500g |

2-(Benzyloxy)naphthalene |

613-62-7 | 98% | 500g |

$13.00 | 2025-02-19 | |

| eNovation Chemicals LLC | D106413-500g |

Benzyl2-naphthylether |

613-62-7 | 97% | 500g |

$160 | 2025-02-20 |

Benzyl 2-naphthyl ether サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:613-62-7)2-奈酚苄基醚(BON)

注文番号:LE8332693

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:46

価格 ($):discuss personally

Benzyl 2-naphthyl ether 関連文献

-

Xing-Gang Si,Yun-Peng Zhao,Qing-Lu Song,Jing-Pei Cao,Rui-Yu Wang,Xian-Yong Wei React. Chem. Eng. 2020 5 886

-

J. Oltmanns,O. Licht,A. Bitsch,M.-L. Bohlen,S. E. Escher,V. Silano,M. MacLeod,R. Serafimova,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2018 20 340

-

Fang Lin,Ho-Yin TSE,Hanno C. Erythropel,Predrag V. Petrovi?,Mahlet Garedew,Jinshan Chen,Jason Chun-Ho Lam,Paul T. Anastas Green Chem. 2022 24 6295

613-62-7 (Benzyl 2-naphthyl ether) 関連製品

- 3769-41-3(3-(Benzyloxy)phenol)

- 946-80-5(Benzyl phenyl ether)

- 1515-81-7(p-(Methoxymethyl)anisole)

- 3769-42-4(1,3-Dibenzyloxybenzene)

- 621-91-0(1,4-Dibenzyloxybenzene)

- 836-43-1(p-Benzyloxybenzyl Alcohol)

- 6214-44-4(4-Ethoxybenzyl Acohol)

- 1700-30-7(3-Benzyloxybenzylic Alcohol)

- 201058-08-4(4-Benzyloxybenzyl Alcohol Polystyrene)

- 103-16-2(Monobenzone)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:613-62-7)2-(Phenylmethoxy)-naphthalene

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ